

Physical and chemical properties of 5-(p-Tolyl)pyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(p-Tolyl)pyridin-2-amine

Cat. No.: B1319457

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **5-(p-Tolyl)pyridin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(p-Tolyl)pyridin-2-amine**, a key intermediate in pharmaceutical development. The document details its chemical identity, available physicochemical data, spectral information, and a proposed synthetic route via Suzuki-Miyaura coupling. Additionally, it touches upon its potential biological significance as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Chemical Identity and Structure

5-(p-Tolyl)pyridin-2-amine, also known as 5-(4-methylphenyl)pyridin-2-amine, is a biaryl amine containing a pyridine ring linked to a toluene moiety. Its structure is foundational for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	503536-74-1 [1]
Molecular Formula	C ₁₂ H ₁₂ N ₂ [1]
Molecular Weight	184.24 g/mol [1]
IUPAC Name	5-(4-methylphenyl)pyridin-2-amine
SMILES	Nc1ccc(cc1)c2ccc(C)cc2
InChI	InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)14/h2-8H,14H2,1H3

Physicochemical Properties

Experimental data for the physicochemical properties of **5-(p-Tolyl)pyridin-2-amine** are not extensively reported in publicly available literature. The following table summarizes the available data, which primarily consists of predicted values for structurally similar compounds.

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Predicted: ~324.5 ± 37.0 °C (for 5-fluoro-3-(p-tolyl)pyridin-2-amine)	[2]
pKa	Data not available	
Solubility	Soluble in organic solvents like ethanol and DMSO (inferred from similar compounds) [3]	
Appearance	Likely a solid at room temperature	

Spectral Data

Detailed experimental spectra for **5-(p-Tolyl)pyridin-2-amine** are not readily available.

However, based on the analysis of similar structures, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, a singlet for the methyl group, and a broad singlet for the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity
Amine (-NH ₂)	Broad singlet	2H
Pyridine ring	6.5 - 8.5	Multiplets
Tolyl ring	~7.2	Multiplets
Methyl (-CH ₃)	~2.4	Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and tolyl rings.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Atoms	Chemical Shift (ppm)
Pyridine ring (C-N)	~158
Pyridine ring	105 - 150
Tolyl ring	125 - 140
Methyl (-CH ₃)	~21

Synthesis and Purification

The most common and efficient method for the synthesis of **5-(p-Tolyl)pyridin-2-amine** is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of **5-(p-Tolyl)pyridin-2-amine** from 5-bromopyridin-2-amine and p-tolylboronic acid.

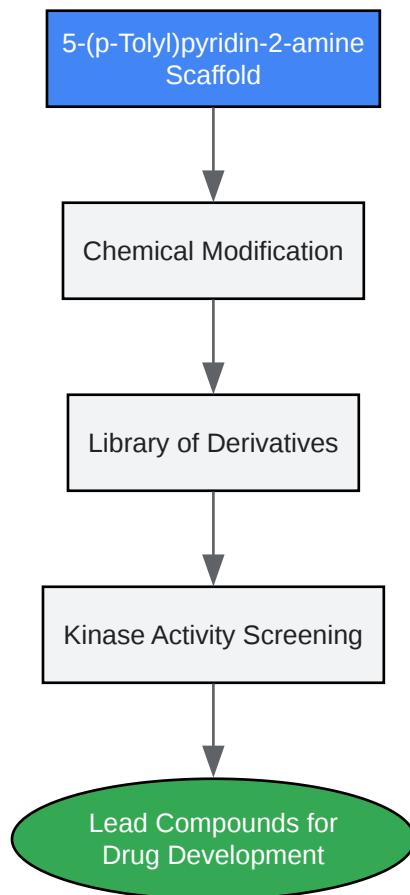
Materials:

- 5-Bromopyridin-2-amine
- p-Tolylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a round-bottom flask, combine 5-bromopyridin-2-amine (1 equivalent), p-tolylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
- Solvent Addition: Add the chosen solvent system to the flask.
- Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.
- Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.



[Click to download full resolution via product page](#)

General workflow for Suzuki-Miyaura coupling.

Biological Significance and Applications

5-(p-Tolyl)pyridin-2-amine serves as a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors.^[1] The pyridine and amine moieties provide key interaction points for binding to the active sites of kinases, while the tolyl group can be modified to enhance potency and selectivity. Derivatives of similar aminopyridine scaffolds have shown inhibitory activity against a range of kinases, including those involved in cell cycle regulation and cancer progression.^[3]

[Click to download full resolution via product page](#)

Drug discovery logic starting from the core scaffold.

Safety and Handling

Detailed toxicology data for **5-(p-Tolyl)pyridin-2-amine** is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

5-(p-Tolyl)pyridin-2-amine is a valuable chemical intermediate with significant potential in medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are still needed, this guide provides a foundational understanding based on available information and predictions for similar compounds. The outlined synthetic protocol

offers a reliable starting point for its preparation, enabling further research into its biological activities and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(p-Tolyl)pyridin-2-amine [myskinrecipes.com]
- 2. 5-fluoro-3-(p-tolyl)pyridin-2-amine CAS#: 2921842-83-1 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-(p-Tolyl)pyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319457#physical-and-chemical-properties-of-5-p-tolyl-pyridin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com